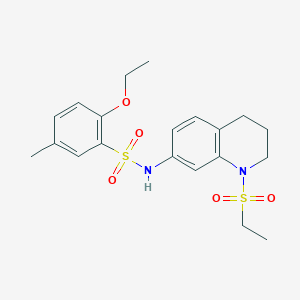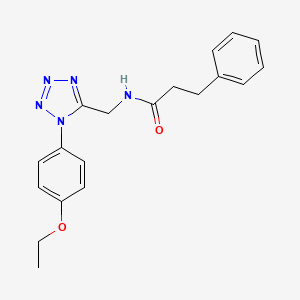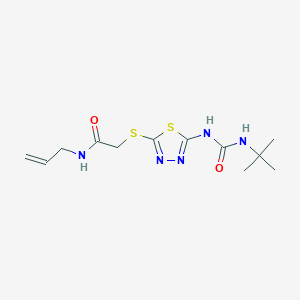
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of closely related compounds involves multi-step chemical processes, incorporating techniques such as deamination, esterification, and protection of diol to produce chiral and radiolabeled products (Czeskis). These methods highlight the intricate steps required to achieve the synthesis of complex molecules, demonstrating the compound's synthetic accessibility and the potential for radiochemical studies.
Molecular Structure Analysis
The molecular structure and crystallography of compounds with similar frameworks have been detailed through X-ray diffraction and spectroscopy, elucidating their regiospecific synthesis and confirming their structural integrity (Kumarasinghe et al., 2009). Such analyses are crucial for understanding the spatial arrangement of atoms within the molecule and the implications for its reactivity and interaction with biological systems.
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of related molecules have shed light on their reactivity patterns, such as oxidative cyclization and methoxycarbonylation reactions (Gabriele et al., 2000). These studies provide insight into how the compound and its derivatives might undergo transformation under various chemical conditions, influencing their application and stability.
Physical Properties Analysis
The physical properties of compounds, including their polymorphic forms, have been characterized using spectroscopic and diffractometric techniques, revealing challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt et al., 2013). Understanding these properties is essential for the development of pharmaceuticals, as it affects solubility, stability, and formulation strategies.
Chemical Properties Analysis
The chemical properties, including the stability and reactivity of similar compounds, have been explored through the development of novel protecting groups for the synthesis of oligoribonucleotides, demonstrating the compound's versatility and potential for incorporation into larger biomolecules (Lloyd et al., 2000). This aspect is crucial for its application in chemical synthesis and drug development, offering pathways to modify and control its behavior in complex chemical environments.
科学的研究の応用
Synthesis and Optimization
The synthesis of complex molecules often involves multi-step processes that can be optimized for higher yield, purity, or specific isotopic labeling. For instance, the synthesis of compounds related to "1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride" involves strategic steps like deamination, esterification, and protection of diols to achieve high radiochemical purity (Czeskis, 1998). Similarly, the development of protecting groups for hydroxy functions in rapid synthesis highlights the importance of chemical stability and reactivity under various conditions (Reese, Serafinowska, & Zappia, 1986).
Pharmaceutical Applications
Compounds related to "1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride" find applications in medicinal chemistry, particularly in the development of inhibitors for specific enzymes or receptors. Optimization studies to enhance the inhibition of kinase activity, for example, involve modifications to the molecular structure that can significantly improve efficacy and selectivity (Boschelli et al., 2001). The synthesis and characterization of polymorphic forms of pharmaceutical compounds also play a crucial role in drug development, affecting the solubility, stability, and bioavailability of the drugs (Vogt et al., 2013).
Chemical Reactivity and Mechanisms
Understanding the reactivity and mechanisms of formation of complex molecules is fundamental in organic chemistry. Studies on the formation of cyclic peroxides and dioxanes, for example, reveal insights into the reaction conditions and catalysis that can lead to the selective formation of desired products (Nishino et al., 1991). This knowledge is crucial for designing efficient synthetic routes for complex organic molecules.
Analytical and Characterization Techniques
Advanced analytical techniques are essential for the characterization of synthesized compounds. Spectroscopic and diffractometric methods, for instance, help in identifying and distinguishing polymorphic forms of compounds, which is critical in the pharmaceutical industry for ensuring the consistency and efficacy of drugs (F. Vogt et al., 2013).
特性
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO3.ClH/c1-14-6-8-19(9-7-14)12-16(20)13-21-10-11-22-17-4-2-15(18)3-5-17;/h2-5,14,16,20H,6-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTTZWFYJCMGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCCOC2=CC=C(C=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)
![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)
![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)


![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)
![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)

![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)
![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)
![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)
![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)